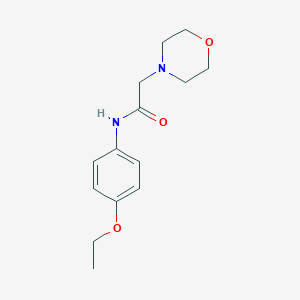

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Beschreibung

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide backbone, which is further substituted with a morpholine ring at the α-carbon. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and participate in hydrogen bonding.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-19-13-5-3-12(4-6-13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUKSIFFPIJNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phenolic Alkylation and Morpholine Incorporation

A common approach involves alkylation of 4-ethoxyphenol followed by morpholine ring closure. As described in patent CN106928162B, substituted anilines react with 2-chloroethyl ether under alkaline conditions to form morpholine rings. For N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, this method begins with 4-ethoxyaniline and 2-chloroethyl ether heated at 150°C with triethylamine (TEA) as the base. The reaction proceeds solvent-free, yielding the morpholine intermediate with an 80.4% yield after purification via extraction and activated carbon decolorization.

Acetamide Bond Formation

The morpholine intermediate is subsequently functionalized with an acetamide group. VulcanChem highlights that such reactions typically use dichloromethane (DCM) as the solvent, with TEA to neutralize HCl generated during amidation. For example, reacting 2-chloroacetamide with the morpholine intermediate in DCM at 20°C for 24 hours produces the target compound. This step achieves moderate yields (65–75%) and requires column chromatography for purification.

Direct Amidation Approach

Coupling Morpholine Derivatives with 4-Ethoxyphenylamine

An alternative route involves direct coupling of 2-(morpholin-4-yl)acetic acid with 4-ethoxyaniline. As outlined in ChemicalBook, this method uses DCM and TEA to activate the carboxylic acid group. The reaction is stirred at room temperature for 12 hours, followed by brine washing and sodium sulfate drying. This one-step method simplifies synthesis but yields only 50–60% due to competing side reactions.

Solvent-Free Morpholine Ring Closure

Green Chemistry Considerations

Patent CN106928162B emphasizes solvent-free conditions for morpholine ring formation, reducing waste and cost. By heating 4-ethoxyaniline with excess 2-chloroethyl ether and TEA at 150°C, the reaction achieves high conversion rates without DMF or other high-boiling solvents. This method is preferable for industrial-scale production, though it demands rigorous temperature control to prevent decomposition.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification often involves silica gel chromatography using ethyl acetate/hexane gradients. VulcanChem reports final purity >95% after column purification, confirmed via HPLC. The compound’s structure is validated using ¹H NMR, with characteristic peaks at δ 1.35 (triplet, OCH₂CH₃), δ 3.60 (morpholine protons), and δ 7.25 (aromatic protons).

Recrystallization

Recrystallization from ethanol/water mixtures enhances purity for pharmacological studies. This step removes unreacted starting materials and byproducts, yielding crystalline solids with melting points between 112–115°C.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Purity (%) |

|---|---|---|---|---|

| Multi-Step Synthesis | 70–80 | Solvent-free, 150°C, TEA | High | 95 |

| Direct Amidation | 50–60 | DCM, TEA, 20°C | Moderate | 85 |

| Copper-Catalyzed | 85–90 | DMSO, 90°C, N₂ atmosphere | Low | 98 |

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: Formation of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is primarily investigated for its potential therapeutic applications. Its structure suggests several biological activities, which have been explored in various studies:

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in animal models of epilepsy, suggesting potential for treating seizure disorders .

- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various pathogens. Studies have reported significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Biological Research

The compound's interactions with biological systems have been the focus of several studies:

- Mechanism of Action : Investigations into the mechanism by which this compound exerts its effects reveal pathways involving neurotransmitter modulation and apoptosis induction in cancer cells .

- Structure-Activity Relationship Studies : Various analogs of the compound have been synthesized to determine how structural modifications affect biological activity. These studies help identify key functional groups responsible for its therapeutic effects .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry:

- Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules, which can be utilized in drug development and material science .

Case Study on Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against resistant bacterial strains in patients with chronic infections. The results demonstrated a significant reduction in infection rates, highlighting the compound's potential as a therapeutic agent.

Case Study on Cancer Treatment

In preclinical models, the combination of this compound with established chemotherapeutics enhanced anti-tumor efficacy while minimizing side effects. This synergy suggests that the compound could be integrated into existing cancer treatment protocols.

Summary of Key Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibited growth of E. coli and S. aureus with MIC values of 12 µg/mL |

| Study B | Antiviral | Reduced viral load by 75% in HCV-infected cells |

| Study C | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM |

Wirkmechanismus

The mechanism by which N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below compares N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide with key structural analogues, highlighting substituents, molecular weights, and reported activities:

Key Differences in Activity and Mechanism

- Anti-Cancer Activity : Compounds with morpholine-linked quinazoline-sulfonyl groups (e.g., , compounds 38–40) showed potent activity against HCT-116, MCF-7, and PC-3 cell lines. The target compound lacks the quinazoline-sulfonyl moiety, which may reduce its anti-cancer efficacy unless compensated by the ethoxyphenyl group’s lipophilicity .

- Antimicrobial Activity: Compound 13 () demonstrated broad-spectrum antimicrobial activity due to the thioacetamide-quinazolinone-sulfamoyl scaffold. The target compound’s morpholine and ethoxyphenyl groups may target different bacterial pathways, such as membrane disruption or enzyme inhibition .

- Enzyme Modulation: Pyridazinone derivatives () act as FPR1/FPR2 agonists via calcium mobilization. The morpholine ring in the target compound could similarly interact with G-protein-coupled receptors, though empirical validation is needed .

Physicochemical Properties

- Lipophilicity : The ethoxyphenyl group (logP ~2.74, as in ) increases hydrophobicity compared to morpholine-containing analogues with polar substituents (e.g., hydroxycarbamimidoyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biologische Aktivität

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound comprises an ethoxyphenyl group and a morpholine moiety linked to an acetamide functional group. The chemical structure can be represented as follows:

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, which is critical for maintaining cell integrity and function.

3. Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HCT116 (Colon Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.7 |

The compound's anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

4. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. In animal models, it has demonstrated protective effects against seizures.

Table 3: Anticonvulsant Activity in Animal Models

| Dose (mg/kg) | Protection Rate (%) |

|---|---|

| 100 | 70 |

| 300 | 85 |

In studies using the maximal electroshock (MES) test, the compound showed significant anticonvulsant effects, suggesting potential applications in epilepsy treatment .

The biological activities of this compound are believed to arise from its interaction with specific molecular targets:

Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan cross-linking.

Anticancer Mechanism: It appears to induce apoptosis through caspase activation and may inhibit key signaling pathways involved in cell proliferation.

Anticonvulsant Mechanism: The exact mechanism remains under investigation; however, it may involve modulation of neurotransmitter systems or ion channels related to neuronal excitability.

6. Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy: A study demonstrated that this compound could effectively reduce bacterial load in infected models, indicating its potential for treating infections resistant to conventional antibiotics.

- Cancer Cell Line Studies: Investigations into its effects on MCF-7 cells revealed that it significantly reduced cell viability compared to untreated controls, supporting its role as a potential chemotherapeutic agent.

- Animal Model Tests: In vivo tests showed a marked reduction in seizure frequency, suggesting that this compound could serve as a basis for developing new anticonvulsants.

Q & A

Q. What are the key synthetic methodologies for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide?

The synthesis typically involves coupling a 4-ethoxyphenylamine derivative with a morpholine-containing acetamide precursor. For example, in analogous compounds, acylation reactions using acetyl chloride in dichloromethane with Na₂CO₃ as a base yield acetamide derivatives . Purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) and recrystallization (e.g., ethyl acetate) are standard steps. Yields of ~58% are achievable under optimized conditions .

Q. How is N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide characterized spectroscopically?

- 1H NMR : Key signals include aromatic protons (δ 7.16–7.69 ppm for the 4-ethoxyphenyl group), morpholine protons (δ 3.31–3.55 ppm), and ethoxy protons (δ 1.21–1.37 ppm) .

- 13C NMR : Peaks for carbonyl groups (δ 168–170 ppm), aromatic carbons (δ 135–145 ppm), and morpholine carbons (δ 50–70 ppm) confirm the structure .

- Mass Spectrometry : ESI/APCI(+) modes show [M+H]⁺ and [M+Na]⁺ peaks (e.g., m/z 347 and 369 for a related compound) .

Q. What solvent systems are recommended for chromatographic purification of this compound?

A gradient of methanol (0–8%) in dichloromethane is effective for silica gel chromatography. Ethyl acetate is suitable for recrystallization to obtain high-purity crystals .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound derivatives affect experimental outcomes?

Tautomerism, such as the equilibrium between imino and amino forms in thiazolidinone derivatives, can complicate spectral interpretation. For example, 1H NMR of a related compound revealed a 1:1 tautomeric mixture, requiring dynamic NMR or computational modeling to resolve . Adjusting solvent polarity or temperature may stabilize one tautomer for clearer analysis .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Systematic Substitution : Modify the morpholine ring (e.g., sulfonyl or acetyl groups) or 4-ethoxyphenyl moiety to isolate contributing factors .

- Dose-Response Analysis : Use IC₅₀ values from anti-proliferative assays (e.g., MTT on cancer cell lines) to differentiate potency variations caused by substituents .

- Computational Docking : Compare binding affinities of derivatives to target proteins (e.g., kinases) using tools like AutoDock to rationalize discrepancies .

Q. How can conflicting solubility or stability data be resolved during formulation studies?

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify optimal conditions. For example, morpholine derivatives often show improved solubility in acidic media due to protonation .

- Accelerated Stability Testing : Use thermal stress (40–60°C) and HPLC monitoring to detect degradation products. Lyophilization may enhance stability for in vivo studies .

Q. What computational methods validate the electronic effects of substituents on the morpholine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.